molecular formula C2HF3O2.H3N B213048 Ammonium trifluoroacetate CAS No. 3336-58-1

Ammonium trifluoroacetate

Cat. No. B213048
CAS RN: 3336-58-1
M. Wt: 131.05 g/mol
InChI Key: YCNIBOIOWCTRCL-UHFFFAOYSA-N
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Description

Ammonium trifluoroacetate, with the molecular formula C2H4F3NO2 and CAS number 3336-58-1 , is used as a catalyst in organic synthesis and as an additive in the mobile phase for chiral racemate separation .


Synthesis Analysis

While specific synthesis methods for Ammonium trifluoroacetate were not found in the search results, it’s known to be used in the synthesis of hexafluoro-2-aminopentan-4-one ligand and in tuning and calibrating new liquid chromatography/mass spectrometry systems .


Molecular Structure Analysis

The molecular structure of Ammonium trifluoroacetate consists of a trifluoroacetate anion and an ammonium cation . The exact mass is 131.01941286 g/mol .


Chemical Reactions Analysis

Ammonium trifluoroacetate is used in various chemical reactions. For instance, it’s used as an additive for elution of acids and bases from derivatized polysaccharide chiral stationary phases . It’s also involved in the instability of an amide bond with dilute trifluoroacetic acid (TFA) .


Physical And Chemical Properties Analysis

Ammonium trifluoroacetate has a molecular weight of 131.05 g/mol . It forms crystals and has a melting point of 123-125 °C (lit.) . It has a topological polar surface area of 41.1 Ų .

Scientific Research Applications

Catalyst in Organic Synthesis

  • Scientific Field : Organic Chemistry
  • Application Summary : Ammonium Trifluoroacetate is used as a catalyst in organic synthesis . It plays a crucial role in facilitating chemical reactions, particularly in the synthesis of complex organic compounds .
  • Methods of Application : While the exact procedures can vary depending on the specific reaction, typically, Ammonium Trifluoroacetate is added to the reaction mixture to speed up the reaction rate .
  • Results or Outcomes : The use of Ammonium Trifluoroacetate as a catalyst can significantly improve the efficiency and yield of organic synthesis reactions .

Additive in the Mobile Phase for Chiral Racemate Separation

  • Scientific Field : Analytical Chemistry
  • Application Summary : Ammonium Trifluoroacetate is used as an additive in the mobile phase for chiral racemate separation . This involves the separation of enantiomers, which are molecules that are mirror images of each other .
  • Methods of Application : In liquid chromatography/mass spectrometry systems, Ammonium Trifluoroacetate is added to the mobile phase. This helps in the elution of chiral acids and bases from derivatized polysaccharide stationary phases .
  • Results or Outcomes : The addition of Ammonium Trifluoroacetate improves the resolution and efficiency of chiral separation, enabling the accurate analysis of complex mixtures .

Synthesis of Hexafluoro-2-aminopentan-4-one Ligand

  • Scientific Field : Organic Chemistry
  • Application Summary : Ammonium Trifluoroacetate is used in the synthesis of hexafluoro-2-aminopentan-4-one ligand . This ligand can be used in various chemical reactions .
  • Methods of Application : The exact procedures can vary depending on the specific reaction, but typically, Ammonium Trifluoroacetate is added to the reaction mixture .
  • Results or Outcomes : The use of Ammonium Trifluoroacetate in the synthesis of this ligand can improve the efficiency and yield of the reaction .

Tuning and Calibrating Liquid Chromatography/Mass Spectrometry Systems

  • Scientific Field : Analytical Chemistry
  • Application Summary : Ammonium Trifluoroacetate is used in tuning and calibrating new liquid chromatography/mass spectrometry systems . This helps in ensuring the accuracy and reliability of the system .
  • Methods of Application : Ammonium Trifluoroacetate is added to the system during the tuning and calibration process .
  • Results or Outcomes : The use of Ammonium Trifluoroacetate can improve the performance and accuracy of liquid chromatography/mass spectrometry systems .

Suitable for HPLC

  • Scientific Field : Analytical Chemistry
  • Application Summary : Ammonium Trifluoroacetate is suitable for High Performance Liquid Chromatography (HPLC), a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture .
  • Methods of Application : Ammonium Trifluoroacetate is used in the mobile phase in HPLC. The exact procedures can vary depending on the specific analysis .
  • Results or Outcomes : The use of Ammonium Trifluoroacetate in HPLC can improve the performance and accuracy of the analysis .

Synthesis of Alpha-halocarboxylic acids and derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : Ammonium Trifluoroacetate is used in the synthesis of Alpha-halocarboxylic acids and derivatives . These compounds have a wide range of applications in organic synthesis .
  • Methods of Application : The exact procedures can vary depending on the specific reaction, but typically, Ammonium Trifluoroacetate is added to the reaction mixture .
  • Results or Outcomes : The use of Ammonium Trifluoroacetate in the synthesis of these compounds can improve the efficiency and yield of the reaction .

Safety And Hazards

Ammonium trifluoroacetate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It’s recommended to use personal protective equipment and ensure adequate ventilation . Some risk may be expected of corrosive and toxic decomposition products . Risk of formation of toxic pyrolysis products containing fluorine, gaseous hydrogen fluoride (HF), carbon oxides (CO, CO2), and nitrogen oxides (NOx) exists .

properties

IUPAC Name

azane;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2HF3O2.H3N/c3-2(4,5)1(6)7;/h(H,6,7);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNIBOIOWCTRCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystals, soluble in water; [MSDSonline]
Record name Ammonium trifluoroacetate
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Product Name

Ammonium trifluoroacetate

CAS RN

3336-58-1
Record name Ammonium trifluoroacetate
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Record name Ammonium trifluoroacetate
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Record name Ammonium trifluoroacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,280
Citations
DWJ Cruickshank, DW Jones, G Walker - Journal of the Chemical …, 1964 - pubs.rsc.org
The crystal structure of ammonium trifluoroacetate has been determined at room temperature … AMMONIUM TRIFLUOROACETATE was first obtained by Swarts, l following his isolation of …
Number of citations: 8 pubs.rsc.org
FD Srygley, W Gordy - The Journal of Chemical Physics, 1967 - pubs.aip.org
The electron spin resonance of γ‐irradiated single crystals of ammonium trifluoroacetate (CF 3 COONH 4 ) has been investigated at 300 and at 77K. Free radicals of two types were …
Number of citations: 23 pubs.aip.org
KT Wei, DL Ward - … Section B: Structural Crystallography and Crystal …, 1976 - scripts.iucr.org
… The structures of (II) and (IIl) are different from each other and from those reported in space group P21/c for ammonium acetate (1) and P2~/a for ammonium trifluoroacetate (IV). All four …
Number of citations: 33 scripts.iucr.org
NL Holy, YF Wang - Journal of the American Chemical Society, 1977 - ACS Publications
… Our reactions involved cleavage of the silyl enol ether5 with methyllithium, followed by addition of dimethyl(methylene) ammonium trifluoroacetate. Thus the silyl enol ether of …
Number of citations: 75 pubs.acs.org
MF Alum, PA Shaw, BC Sweatman, BK Ubhi… - Metabolomics, 2008 - Springer
… We have therefore investigated the suitability of 4,4-dimethyl-4-silapentane-1-ammonium trifluoroacetate (DSA) as a universal internal standard for biofluids. Proton ( 1 H) NMR …
Number of citations: 58 link.springer.com
RG Jones, JR Dyer - Journal of the American Chemical Society, 1973 - ACS Publications
Proton magnetic resonance spectra of trifluoroacetic acid solutions of lithium, sodium, potassium, rubidium, cesium, tetramethylammonium, and trimethylphenylammonium …
Number of citations: 22 pubs.acs.org
PM Kulkarni, A Ranade, S Garai… - Journal of Heterocyclic …, 2017 - Wiley Online Library
2‐Arylindoles, in general, exhibit reduced reactivity towards the conjugate addition to substituted nitrostyrenes, when compared with indoles. We report here an efficient, expeditious, …
Number of citations: 13 onlinelibrary.wiley.com
NL Holder, TM Chen, AC Matlinger - Chirality, 2005 - Wiley Online Library
… The ability of ammonium trifluoroacetate as an additive for elution of acids and bases from … This article demonstrates the versatility of ammonium trifluoroacetate additive in resolving the …
Number of citations: 6 onlinelibrary.wiley.com
C Raju, R Uma, K Madhaiyan… - International …, 2011 - downloads.hindawi.com
… A simple and economic synthesis of 3,4-dihydropyrimidin-2(1H)-ones using ammonium trifluoroacetate as catalyst and as solid support is accomplished. Easy workup procedure for the …
Number of citations: 4 downloads.hindawi.com
H Gilman, RG Jones - Journal of the American chemical society, 1943 - ACS Publications
CF3CN+ H2-------> CFsCHjNHj[IV] Reactions [I],[II] and [III] were carried out es-sentially as described by Swarts. la However, a decided improvement in the yield of trifluoro-acetamide …
Number of citations: 242 pubs.acs.org

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